

# The Endocrine-Disrupting Potential of o,p'-Bisphenol F: A Technical Guide

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## Compound of Interest

Compound Name: 2,4'-Dihydroxydiphenylmethane

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## Abstract

Bisphenol F (BPF) has emerged as a common replacement for bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. However, growing evidence suggests that BPF isomers, including ortho,para'-bisphenol F (o,p'-BPF), may also possess endocrine-disrupting properties, raising concerns about their safety. This technical guide provides a comprehensive overview of the current scientific understanding of the potential endocrine-disrupting effects of o,p'-BPF, with a focus on its interactions with estrogenic, androgenic, and thyroid signaling pathways, as well as its impact on steroidogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved to support further research and risk assessment of this compound. It is important to note that much of the available literature refers to "BPF" without specifying the isomer. In such cases, the data is presented with the acknowledgment of this ambiguity.

## Interaction with Estrogen Receptors

o,p'-BPF has been shown to exhibit estrogenic activity, primarily through its interaction with estrogen receptors (ERs), ER $\alpha$  and ER $\beta$ . This interaction can mimic the effects of endogenous estrogens, potentially leading to disruptions in normal physiological processes.

## Quantitative Data on Estrogenic Activity

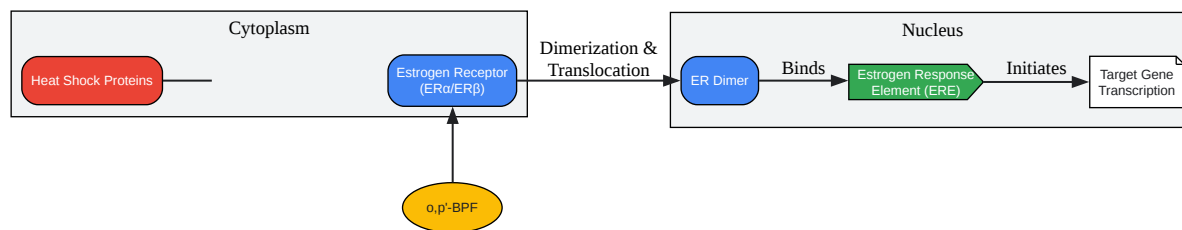
The following table summarizes quantitative data from in vitro studies assessing the estrogenic activity of BPF.

Assay Type	Endpoint	Test System	Compound	Value	Relative Potency to E2	Reference
Competitive Binding Assay	IC50	Human ER $\alpha$	BPF	$\sim 10^{-6}$ M	Weak	[1]
Competitive Binding Assay	IC50	Human ER $\beta$	BPF	$\sim 10^{-6}$ M	Weak	[1]
Reporter Gene Assay	EC50	Zebrafish ER $\alpha$	BPF	1.3 $\mu$ M	-	[2]
Reporter Gene Assay	EC50	Zebrafish ER $\beta$ 1	BPF	0.4 $\mu$ M	-	[2]
Reporter Gene Assay	EC50	Zebrafish ER $\beta$ 2	BPF	0.3 $\mu$ M	-	[2]
In vivo (Zebrafish)	Gene Expression	Zebrafish larvae	BPF (2000 $\mu$ g/L)	Significant upregulation of esr1	-	[3]

Note: The specific isomer of BPF was not always specified in the cited studies.

## Estrogen Receptor Signaling Pathway

o,p'-BPF, as an estrogen mimic, can bind to estrogen receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.



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Estrogen Receptor Signaling Pathway Activation by o,p'-BPF.

## Anti-Androgenic Effects

Several studies have indicated that BPF can act as an androgen receptor (AR) antagonist, thereby inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).

## Quantitative Data on Anti-Androgenic Activity

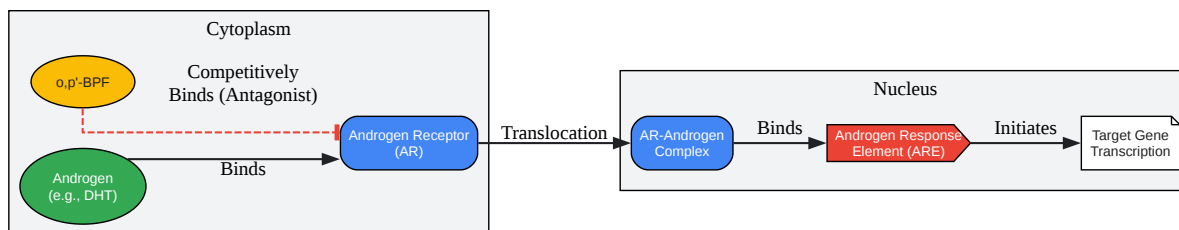
The following table summarizes quantitative data regarding the anti-androgenic effects of BPF.

Assay Type	Endpoint	Test System	Compound	Value	Reference
Reporter Gene Assay	IC50	Human AR	BPF	$\sim 10^{-6}$ M	[4]
In vivo (Rat)	Plasma Testosterone	Male Wistar rats	BPF (30 and 50 mg/kg/day)	Significant decrease	[5]
In vivo (Rat)	Plasma LH	Male Wistar rats	BPF (30 and 50 mg/kg/day)	Significant decrease	[5]
In vivo (Rat)	Plasma FSH	Male Wistar rats	BPF (30 and 50 mg/kg/day)	Significant decrease	[5]

Note: The specific isomer of BPF was not always specified in the cited studies.

## Androgen Receptor Signaling Pathway

o,p'-BPF can competitively bind to the androgen receptor, preventing the binding of endogenous androgens. This antagonism inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes.



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### Anti-Androgenic Mechanism of o,p'-BPF.

## Disruption of Thyroid Hormone Signaling

Evidence suggests that BPF can interfere with the thyroid hormone system, which is critical for development, metabolism, and neurological function.

## Quantitative Data on Thyroid Disruption

The following table presents data on the effects of BPF on the thyroid system.

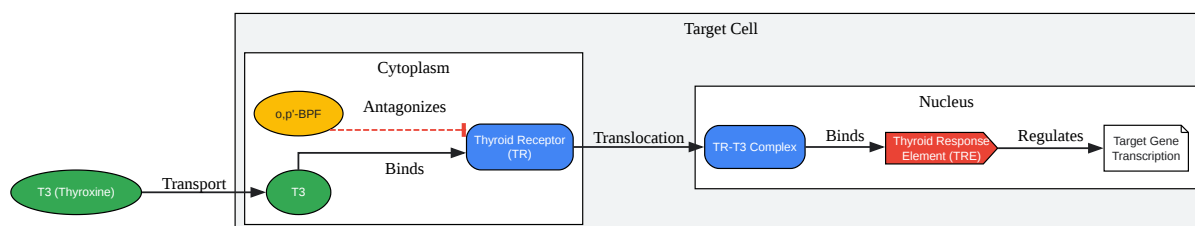
Assay Type	Endpoint	Test System	Compound	Concentration	Effect	Reference
In vivo (Xenopus laevis)	T3-induced gene transcription	Tadpoles	BPF	100-10000 nM	Antagonized	[6]
In vivo (Xenopus laevis)	T3-induced metamorphosis	Tadpoles	BPF	10 nM	Stimulatory	[6]
In vivo (Mice)	Protein expression	C57BL/6 mice	BPF (0.02 mg/kg BW/d)	Downregulation of TSH receptor, NIS, and TPO	[7]	
In vitro (T-Screen Assay)	GH3 cell proliferation	-	BPF	10 <sup>-11</sup> M to 10 <sup>-5</sup> M	Antagonistic activity	[7]

Note: The specific isomer of BPF was not always specified in the cited studies.

## Thyroid Hormone Signaling Pathway

BPF may disrupt thyroid hormone signaling by interfering with thyroid hormone synthesis, transport, or by acting as an antagonist at the thyroid hormone receptor (TR), thereby affecting

the expression of thyroid hormone-responsive genes.



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Disruption of Thyroid Hormone Signaling by o,p'-BPF.

## Effects on Steroidogenesis

BPF has been shown to alter the expression of genes involved in steroidogenesis, the process of hormone synthesis. This can lead to an imbalance in the production of various steroid hormones.

## Quantitative Data on Steroidogenesis

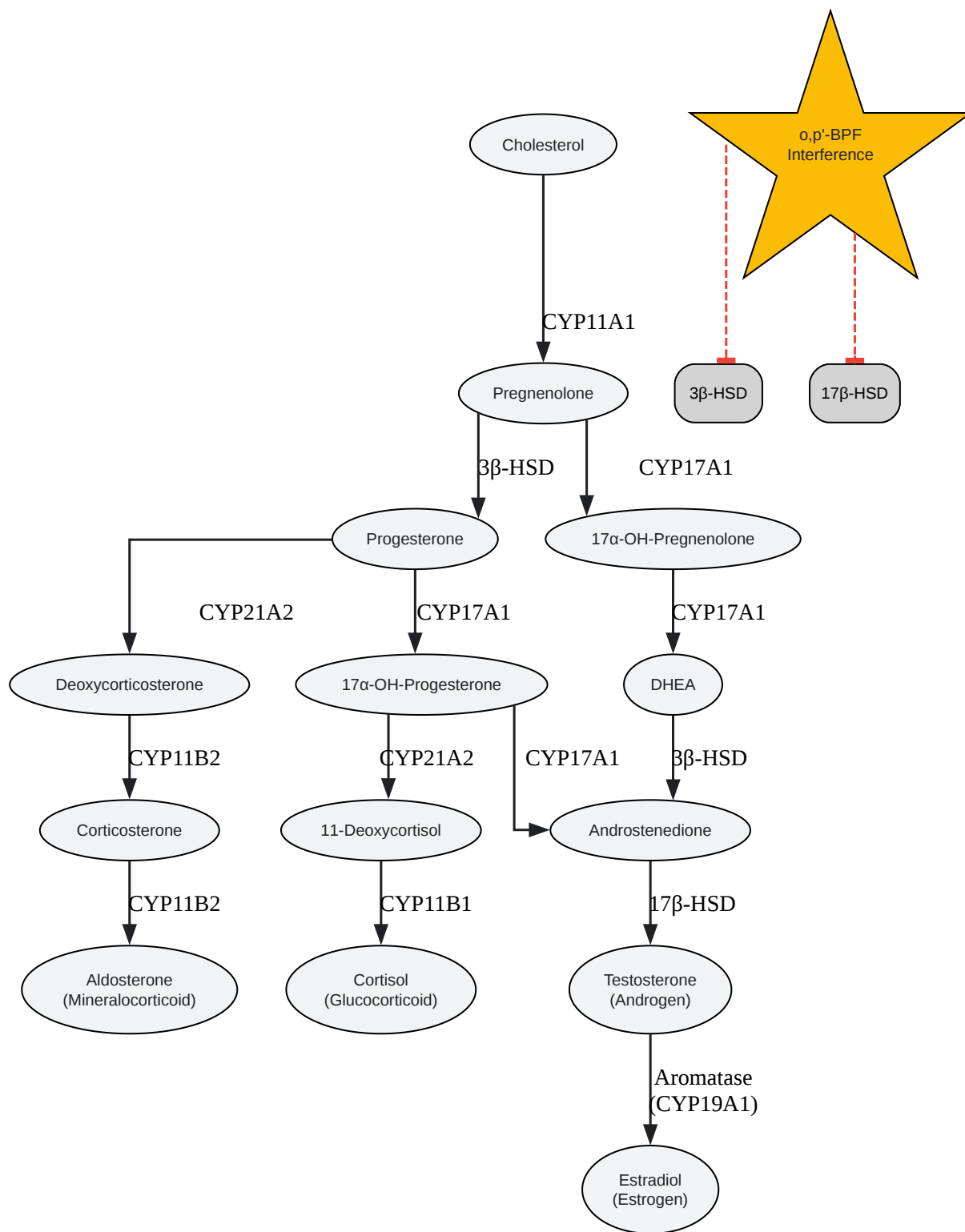
The following table summarizes the effects of BPF on steroid hormone levels and the expression of steroidogenic enzymes.

Assay Type	Endpoint	Test System	Compound	Concentration	Effect	Reference
In vitro (H295R cells)	Progesterone levels	Human adrenocortical cells	BPF	-	Increased	<a href="#">[8]</a>
In vitro (H295R cells)	17 $\beta$ -estradiol levels	Human adrenocortical cells	BPF	-	Increased	<a href="#">[8]</a>
In vivo (Zebrafish)	Testosterone levels (males)	Adult zebrafish	BPF (0.1 and 1 mg/L)	Decreased	<a href="#">[9]</a>	
In vivo (Zebrafish)	17 $\beta$ -estradiol levels (males)	Adult zebrafish	BPF (0.1 and 1 mg/L)	Increased	<a href="#">[9]</a>	
In vivo (Rat)	3 $\beta$ -HSD activity	Male Wistar rats	BPF (10, 30, 50 mg/kg)	Decreased	<a href="#">[5]</a>	
In vivo (Rat)	17 $\beta$ -HSD activity	Male Wistar rats	BPF (30, 50 mg/kg)	Decreased	<a href="#">[5]</a>	

Note: The specific isomer of BPF was not always specified in the cited studies. HSD = Hydroxysteroid dehydrogenase.

## Steroidogenesis Pathway

BPF can interfere with multiple enzymatic steps in the steroidogenesis pathway, leading to altered hormone production.



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Sites of o,p'-BPF Interference in the Steroidogenesis Pathway.



## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to assess the endocrine-disrupting effects of o,p'-BPF.

### Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

- **Materials:** Rat uterine cytosol (source of ER), [ $^3\text{H}$ ]-17 $\beta$ -estradiol (radiolabeled ligand), test compound (o,p'-BPF), positive control (unlabeled 17 $\beta$ -estradiol), negative control, and vehicle (e.g., DMSO or ethanol).
- **Procedure:**
  - Prepare uterine cytosol from ovariectomized rats.
  - Incubate a fixed concentration of [ $^3\text{H}$ ]-17 $\beta$ -estradiol with the uterine cytosol in the presence of increasing concentrations of the test compound.
  - After incubation, separate the bound from the free radioligand using a method such as dextran-coated charcoal.
  - Measure the radioactivity of the bound fraction using liquid scintillation counting.
  - Calculate the concentration of the test compound that inhibits 50% of the specific binding of [ $^3\text{H}$ ]-17 $\beta$ -estradiol (IC<sub>50</sub>).[\[10\]](#)

### Androgen Receptor Reporter Gene Assay

This assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the androgen receptor.

- **Cell Line:** A mammalian cell line (e.g., COS-1 or VCaP) co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).[\[9\]](#)

- Procedure:
  - Culture the transfected cells in a multi-well plate.
  - For agonist testing, expose the cells to various concentrations of the test compound.
  - For antagonist testing, expose the cells to a fixed concentration of a known androgen (e.g., DHT) in the presence of varying concentrations of the test compound.
  - After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
  - Determine the EC50 for agonistic activity or the IC50 for antagonistic activity.

## H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones.

- Cell Line: H295R cells, which express all the key enzymes for steroidogenesis.[\[11\]](#)[\[12\]](#)
- Procedure:
  - Plate H295R cells in 24-well plates and allow them to acclimate.
  - Expose the cells to a range of concentrations of the test chemical for 48 hours. Include a solvent control and positive controls (e.g., forskolin to induce and prochloraz to inhibit steroidogenesis).[\[13\]](#)
  - After exposure, collect the cell culture medium for hormone analysis.
  - Measure the concentrations of key steroid hormones (e.g., testosterone and 17 $\beta$ -estradiol) in the medium using methods like ELISA or LC-MS/MS.[\[13\]](#)
  - Assess cell viability to distinguish between effects on steroidogenesis and general cytotoxicity.

## In Vivo Reproductive and Developmental Toxicity Studies (Rat)

These studies evaluate the effects of a test chemical on reproductive function and the development of offspring. A two-generation study is a common design.

- Animal Model: Sprague-Dawley rats are frequently used.[\[1\]](#)[\[14\]](#)
- Procedure (Generalized Two-Generation Study):
  - F0 Generation: Expose male and female rats to the test compound (e.g., via oral gavage or in the diet) for a pre-mating period, during mating, gestation, and lactation.
  - F1 Generation: Select offspring from the F0 generation and continue exposure through their maturation, mating, and production of the F2 generation.
  - Endpoints: Monitor for effects on fertility, gestation length, litter size, pup viability, anogenital distance, pubertal onset, and organ weights (including reproductive organs) in both generations. Conduct histopathological examinations of reproductive tissues.[\[1\]](#)

## Zebrafish Embryo Developmental Toxicity Assay

This assay uses zebrafish embryos to assess the effects of chemicals on early development.

- Animal Model: Zebrafish (*Danio rerio*) embryos.
- Procedure:
  - Collect newly fertilized zebrafish embryos.
  - Expose the embryos to a range of concentrations of the test compound in multi-well plates from a very early stage (e.g., blastula stage) for a period of 5 days.[\[3\]](#)
  - Endpoints: Observe for developmental malformations, hatching rates, survival rates, heart rate, and body length.[\[3\]](#)[\[15\]](#) Gene expression analysis can also be performed to investigate the molecular mechanisms of toxicity.[\[3\]](#)

## Conclusion

The available evidence strongly suggests that o,p'-BPF, and BPF in general, can act as an endocrine disruptor through multiple mechanisms. It exhibits estrogenic and anti-androgenic activities, disrupts thyroid hormone signaling, and interferes with steroidogenesis. While more research is needed to fully characterize the dose-response relationships and the specific effects of the o,p'-isomer in humans, the existing data underscore the importance of considering the endocrine-disrupting potential of BPA alternatives in risk assessments and regulatory decisions. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for the scientific community to further investigate the health implications of exposure to o,p'-BPF.

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